
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds, such as those containing a 4-fluorophenyl group, are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The structure of synthesized compounds is usually confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve reactions of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, fluorinated compounds are known for their stability due to the strength of the C-F bond .Applications De Recherche Scientifique
Spectroscopic Studies and Molecular Aggregation
The compound group containing 1,3,4-thiadiazole exhibits dual fluorescence effects, influenced by substituents and molecular aggregation, which are crucial for understanding the charge transfer processes within the molecules. This property makes these compounds ideal for use as fluorescence probes in various biological and molecular medicine contexts. The fluorescence effects are highly dependent on the structural composition and specific molecular aggregation, as evidenced by spectroscopic studies, UV–Vis spectra analysis, and fluorescence lifetime measurements. The dipole moment changes and [TD] DFT calculations further support the experimental findings, highlighting the importance of structural composition, especially of the first substituent by the thiadiazole ring, in determining the fluorescence properties (Budziak et al., 2019).
Dual Fluorescence and Biological Activity
A unique dual fluorescence effect, influenced by the substituent structure, molecular aggregation, and pH levels, has been observed in certain 1,3,4-thiadiazole derivatives. This phenomenon, particularly notable in butan-1-ol environments and with varying hydrogen ion concentrations, suggests a correlation between the structural modifications of the resorcylic substituent and the emergence of distinct fluorescence emission spectra. The position of the –OH group appears significant in facilitating charge transfer processes, contributing to the observed fluorescence effects. These findings, coupled with the biological studies indicating high pharmacological potential in analogues exhibiting dual fluorescence emission, position this group of fluorophores as effective probes for fluorescence applications or potential antimycotic pharmaceuticals (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Anticancer and Neuroprotective Properties
Studies have highlighted the anticancer potential of certain 1,3,4-thiadiazole-based compounds, demonstrating their efficacy in inhibiting the proliferation of various tumor cells, including those from the nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. The compounds have also shown a trophic effect in neuronal cell cultures and a lack of adverse effects on the viability of normal cells. Notably, their neuroprotective activities have been confirmed in cultures exposed to neurotoxic agents, emphasizing their therapeutic potential. Quantum-chemical calculations underscore the significance of tautomeric transitions and potential receptor interactions, further affirming the multifaceted applications of these compounds in cancer treatment and neuroprotection (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Mécanisme D'action
While the mechanism of action for the specific compound you’re asking about is not available, similar compounds have been found to exhibit various biological activities, such as antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-11(2)24-15-9-5-12(6-10-15)16(23)20-18-22-21-17(25-18)13-3-7-14(19)8-4-13/h3-11H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZUFRULWZGKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

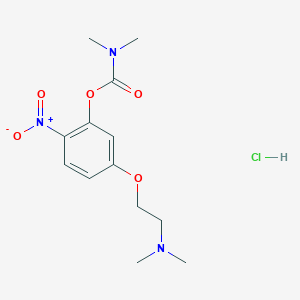
![4-isopropyl-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2643814.png)
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
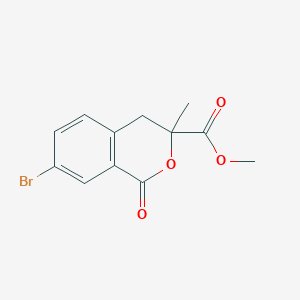
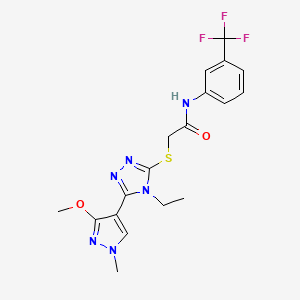
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
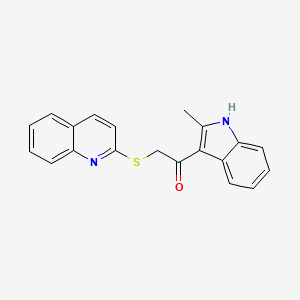
![5-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B2643825.png)
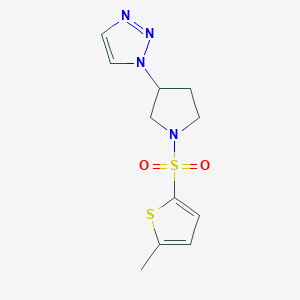

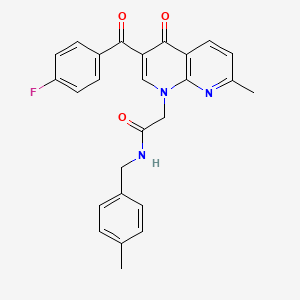
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)